N-(5-chloro-2-methoxyphenyl)-2-((2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide
Description
This compound features a pyrazolo[1,5-a]pyrazine core substituted with a 4-ethylphenyl group at position 2 and a thioacetamide side chain at position 2. The acetamide moiety is further modified with a 5-chloro-2-methoxyphenyl group. The chloro and methoxy groups enhance lipophilicity and electronic effects, while the thioether linkage may improve metabolic stability compared to oxygen or nitrogen analogs .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O2S/c1-3-15-4-6-16(7-5-15)18-13-20-23(25-10-11-28(20)27-18)31-14-22(29)26-19-12-17(24)8-9-21(19)30-2/h4-13H,3,14H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCNXQUDQXMFKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-((2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide, also known as G420-0622, is a compound with significant potential in medicinal chemistry, particularly in the realms of anticancer and antimicrobial activities. This article delves into its biological activities, mechanisms of action, and relevant research findings.
1. Anticancer Activity
Research indicates that compounds containing pyrazole and related heterocycles exhibit promising anticancer properties. A study highlighted that derivatives of pyrazolo[1,5-a]pyrazine can inhibit cancer cell proliferation effectively. For instance, G420-0622's structural components suggest potential activity against various cancer cell lines.
Case Study:
In a recent investigation, pyrazole derivatives demonstrated IC50 values indicating their effectiveness against HepG-2 (liver cancer) and HCT-116 (colon cancer) cell lines. These values were recorded at 6.9 µg/mL and 13.6 µg/mL respectively for selected derivatives, suggesting that G420-0622 may exhibit similar or enhanced efficacy due to its unique structure .
2. Antimicrobial Activity
The compound's thioacetamide group is known for its antimicrobial properties. Studies have shown that compounds with similar structures can inhibit bacterial growth and fungal infections.
Research Findings:
A review of pyrazole derivatives revealed that many exhibit broad-spectrum antimicrobial activity. The presence of the thioether linkage in G420-0622 may enhance its interaction with microbial targets, although specific data on this compound's antimicrobial efficacy remains limited .
The biological activity of G420-0622 can be attributed to several mechanisms:
- Inhibition of Enzyme Activity: Many pyrazole derivatives act as inhibitors for key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis: Compounds like G420-0622 may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Comparative Analysis
A comparison table summarizing the biological activities of selected pyrazole derivatives is presented below:
| Compound Name | IC50 (µg/mL) | Activity Type |
|---|---|---|
| G420-0622 | TBD | Anticancer |
| Pyrazole A | 6.9 | HepG-2 Cell Line |
| Pyrazole B | 13.6 | HCT-116 Cell Line |
| Pyrazole C | TBD | Antimicrobial |
Comparison with Similar Compounds
Structural Analogues and Core Heterocycles
Table 1: Key Structural Differences and Implications
Key Observations :
- Substituents like 4-ethylphenyl (target) vs. 3-phenyl () influence steric and electronic profiles. Ethyl groups may enhance membrane permeability compared to bulkier phenyl rings.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound | Molecular Weight (g/mol) | logP* | Solubility (µg/mL) |
|---|---|---|---|
| Target Compound | ~450 | 3.8 | Low (predicted) |
| ~430 | 4.1 | Moderate | |
| ~470 | 4.5 | Low | |
| ~520 | 5.2 | Very Low |
*logP values estimated via computational tools.
Analysis :
- The 5-chloro-2-methoxyphenyl group in the target compound balances electron-withdrawing (Cl) and electron-donating (OCH₃) effects, moderating logP compared to brominated analogs ().
- The thioacetamide linkage in the target may reduce solubility compared to oxygen-based ethers but improve stability against enzymatic degradation.
Table 3: Reported Bioactivities of Analogs
Inferences :
- Thioether-containing analogs (e.g., ) demonstrate antiviral activity, implying the target may share similar mechanisms if optimized for target engagement.
Challenges :
- Steric hindrance from the 4-ethylphenyl group may reduce coupling efficiency.
- Optimizing reaction time and temperature to prevent thioether oxidation.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of N-(5-chloro-2-methoxyphenyl)-2-((2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide?
- Methodology :
- Use cyclization reactions with phosphorus oxychloride (POCl₃) under controlled heating (e.g., 120°C) to form pyrazolo-pyrazine cores, as demonstrated in analogous pyrazole-fused heterocycles .
- Introduce the thioacetamide moiety via nucleophilic substitution, employing sodium hydride (NaH) or potassium carbonate (K₂CO₃) as a base in anhydrous DMF or THF .
- Optimize yields (e.g., ~72%) by monitoring reaction progress via TLC and using column chromatography for purification .
Q. How can structural ambiguity in the compound’s tautomeric forms (e.g., amine vs. imine) be resolved?
- Methodology :
- Perform ¹H NMR analysis in deuterated DMSO or CDCl₃ to detect exchangeable protons (e.g., NH signals at δ 11.20–13.30 ppm) .
- Use dynamic NMR (DNMR) at variable temperatures to observe tautomeric equilibria. For example, imine forms may show broadening or splitting of peaks under slow exchange conditions .
- Confirm tautomer stability via X-ray crystallography , as seen in structurally similar pyrazolo-pyrimidine derivatives .
Q. What analytical techniques are critical for confirming the compound’s purity and structural integrity?
- Methodology :
- High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., C₂₂H₂₀ClN₃O₂S) and isotopic patterns.
- Elemental analysis (C, H, N, S) to confirm stoichiometry within ±0.4% deviation .
- HPLC-DAD/UV with a C18 column (acetonitrile/water gradient) to assess purity (>95%) and detect trace impurities .
Advanced Research Questions
Q. How can substituent modifications on the pyrazolo[1,5-a]pyrazine core influence bioactivity?
- Methodology :
- Conduct structure-activity relationship (SAR) studies by systematically replacing the 4-ethylphenyl group with electron-withdrawing (e.g., -F, -Cl) or electron-donating (-OCH₃, -CH₃) groups.
- Evaluate changes in target binding (e.g., kinase inhibition) using surface plasmon resonance (SPR) or fluorescence polarization assays .
- Compare results with analogous compounds, such as pyrazolo[4,3-d]pyrimidines, where substituents at the 4-position modulate solubility and potency .
Q. What strategies address low aqueous solubility in pharmacokinetic studies?
- Methodology :
- Introduce polar functional groups (e.g., sulfone, phosphonate) on the pyridine scaffold to enhance hydrophilicity, as proposed for related pyrazolo-pyrazine derivatives .
- Formulate the compound as a nanoparticulate suspension using poloxamer 407 or PEGylation to improve bioavailability .
- Validate solubility improvements via shake-flask method (pH 1–7.4) and PAMPA assay for passive permeability .
Q. How can conflicting bioactivity data between in vitro and in vivo models be reconciled?
- Methodology :
- Perform metabolite profiling using LC-MS/MS to identify active or inhibitory metabolites in plasma/tissue homogenates .
- Use knockout animal models to assess target specificity (e.g., CRISPR-edited mice lacking the putative receptor) .
- Cross-validate findings with 3D tumor spheroid assays to bridge the gap between monolayer cell studies and in vivo efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
